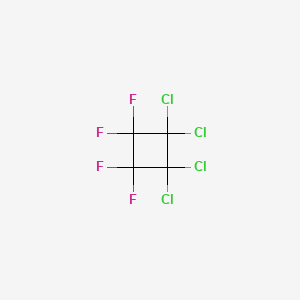

1,1,2,2-Tetrachlorotetrafluorocyclobutane

Description

The exact mass of the compound 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1,2,2-Tetrachlorotetrafluorocyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,2,2-Tetrachlorotetrafluorocyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F4/c5-1(6)2(7,8)4(11,12)3(1,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDCJLJWIQMWBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C1(Cl)Cl)(Cl)Cl)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187298 | |

| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336-50-5 | |

| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=336-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000336505 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 336-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane, a halogenated cyclobutane derivative of interest in specialized chemical applications. The primary synthesis route proceeds through the dimerization of 1,1-dichloro-2,2-difluoroethylene. This document details the necessary precursor synthesis, the dimerization reaction, and the underlying mechanistic principles. The content is intended for researchers, scientists, and drug development professionals requiring a thorough understanding of the synthetic pathways to this compound.

Introduction

1,1,2,2-Tetrachlorotetrafluorocyclobutane is a fully halogenated organic compound with the chemical formula C₄Cl₄F₄. Its structure, characterized by a four-membered carbon ring saturated with chlorine and fluorine atoms, imparts unique chemical and physical properties. While not as commercially prevalent as some other fluorinated compounds, it serves as a valuable intermediate and building block in the synthesis of more complex fluorinated molecules. This guide will focus on the most direct and scientifically validated method for its laboratory-scale synthesis: the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene.

Synthesis of the Precursor: 1,1-Dichloro-2,2-difluoroethylene

The synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane is contingent on the availability of its monomeric precursor, 1,1-dichloro-2,2-difluoroethylene. A reliable and well-documented method for the preparation of this precursor is the zinc-mediated dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[1]

Reaction and Mechanism

The reaction involves the removal of two chlorine atoms from adjacent carbons of 1,1,1,2-tetrachloro-2,2-difluoroethane using zinc powder in a suitable solvent, typically an alcohol like methanol or ethanol. The zinc acts as a reducing agent, and the reaction proceeds via an elimination mechanism to form the carbon-carbon double bond.

Reaction: CCl₃CF₂Cl + Zn → CCl₂=CF₂ + ZnCl₂

The mechanism involves the transfer of electrons from the zinc metal to the carbon-chlorine bonds, leading to the formation of a zinc-organic intermediate which then eliminates zinc chloride to yield the alkene.

Experimental Protocol: Laboratory-Scale Synthesis of 1,1-Dichloro-2,2-difluoroethylene

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

-

1,1,1,2-Tetrachloro-2,2-difluoroethane

-

Zinc powder

-

Zinc chloride (catalytic amount)

-

Methanol (anhydrous)

-

500-mL three-necked round-bottomed flask

-

100-mL separatory funnel

-

Thermometer

-

Short fractionating column

-

Condenser

-

100-mL tared receiver

-

Heating mantle

-

Ice bath

-

Dry ice-acetone bath

Procedure:

-

Equip a 500-mL three-necked round-bottomed flask with a separatory funnel, a thermometer, and a short fractionating column connected to a condenser and a tared receiver.

-

Charge the flask with 150 mL of methanol, 42.2 g (0.65 g-atom) of powdered zinc, and 0.2 g of zinc chloride.

-

Circulate a coolant (e.g., acetone cooled with dry ice) through the condenser and place the receiver in an ice water bath.

-

Heat the mixture in the flask to 60–63 °C.

-

Add a small portion (10–15 mL) of a solution of 122.4 g (0.6 mole) of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 mL of methanol dropwise from the separatory funnel.

-

The reaction should become moderately vigorous. Remove the heating bath and continue the addition of the ethane derivative at a rate that maintains the temperature at the head of the column between 18–22 °C.

-

The rate of product distillation should be about half the rate of the reactant addition. The temperature in the reaction flask will drop to 45–50 °C during the addition. The addition typically takes 45 minutes to 1 hour.

-

After the addition is complete, replace the heating bath and continue to distill the remaining product. This will take approximately another hour, with the reaction flask temperature gradually rising to 69–70 °C.

-

The collected 1,1-dichloro-2,2-difluoroethylene should be a colorless liquid. The expected yield is in the range of 89–95%.[1]

Synthesis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane via Dimerization

The core of the synthesis for 1,1,2,2-tetrachlorotetrafluorocyclobutane is the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene. This reaction involves the formation of a four-membered ring from two alkene molecules.

Reaction and Mechanism

The dimerization is a [2+2] cycloaddition reaction, which can be initiated either thermally or photochemically. In the case of many halogenated alkenes, these reactions often proceed through a stepwise mechanism involving diradical intermediates, rather than a concerted process.[2]

Reaction: 2 CCl₂=CF₂ → C₄Cl₄F₄ (in a cyclobutane ring)

Mechanism:

The generally accepted mechanism for non-concerted [2+2] photocycloadditions involves the following steps:[2]

-

Photoexcitation: One molecule of 1,1-dichloro-2,2-difluoroethylene absorbs a photon of appropriate wavelength, promoting it to an excited singlet state.

-

Intersystem Crossing: The excited singlet state undergoes intersystem crossing to a more stable triplet state.

-

Exciplex Formation and Diradical Intermediate: The excited triplet state molecule interacts with a ground-state molecule of 1,1-dichloro-2,2-difluoroethylene to form an exciplex, which then collapses to a triplet 1,4-diradical intermediate.

-

Spin Inversion and Ring Closure: The triplet diradical undergoes spin inversion to a singlet diradical, which then rapidly closes to form the stable cyclobutane ring of 1,1,2,2-tetrachlorotetrafluorocyclobutane.

The regioselectivity of the dimerization, leading to the 1,1,2,2-substitution pattern, is dictated by the formation of the most stable diradical intermediate. In the case of 1,1-dichloro-2,2-difluoroethylene, the initial bond formation will likely occur in a head-to-tail fashion to minimize steric hindrance and electronic repulsion between the halogen atoms.

Visualizing the Synthesis Workflow

Caption: Overall workflow for the synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane.

Visualizing the Dimerization Mechanism

Caption: Proposed free-radical mechanism for the [2+2] cycloaddition of 1,1-dichloro-2,2-difluoroethylene.

Experimental Protocol: Dimerization of 1,1-Dichloro-2,2-difluoroethylene

While a specific, detailed, and publicly available protocol for the dimerization of 1,1-dichloro-2,2-difluoroethylene to 1,1,2,2-tetrachlorotetrafluorocyclobutane is not readily found in the searched literature, the principles of [2+2] cycloadditions of halogenated alkenes can be applied. The reverse reaction, the thermal cleavage of 1,1,2,2-tetrachloro-3,3,4,4-tetrafluorocyclobutane to 1,1-dichloro-2,2-difluoroethylene, occurs at high temperatures (650 °C) over an aluminum fluoride catalyst.[1] This suggests that the dimerization may require significant energy input, either through heat or ultraviolet radiation.

A general laboratory approach would involve heating the neat liquid of 1,1-dichloro-2,2-difluoroethylene in a sealed, high-pressure reactor. Alternatively, a photochemical approach could be employed, irradiating a solution of the alkene in an inert solvent with a suitable UV lamp.

General Considerations for a Thermal Dimerization:

-

Reactor: A high-pressure autoclave capable of withstanding elevated temperatures and pressures is necessary.

-

Temperature: Based on the retro-reaction, temperatures in the range of 200-400 °C would be a logical starting point for investigation.

-

Pressure: The reaction would be conducted under autogenous pressure.

-

Catalyst: While the thermal dimerization may proceed without a catalyst, Lewis acids like aluminum fluoride could potentially lower the required temperature.

-

Purification: The product would likely be purified by fractional distillation under reduced pressure.

General Considerations for a Photochemical Dimerization:

-

Reactor: A quartz reaction vessel that is transparent to UV light would be required.

-

Solvent: An inert solvent that does not absorb at the irradiation wavelength should be used (e.g., hexane, cyclohexane).

-

Light Source: A medium-pressure mercury lamp is a common choice for photochemical reactions.

-

Temperature: Photochemical reactions are often carried out at or below room temperature.

-

Purification: After removal of the solvent, the product could be purified by distillation or chromatography.

Data Summary

The following table summarizes key quantitative data for the synthesis of the precursor, 1,1-dichloro-2,2-difluoroethylene.

| Parameter | Value | Reference |

| Precursor Synthesis | ||

| Starting Material | 1,1,1,2-Tetrachloro-2,2-difluoroethane | [1] |

| Reagent | Zinc Powder | [1] |

| Solvent | Methanol | [1] |

| Reaction Temperature | 45–63 °C | [1] |

| Product Boiling Point | 18–21 °C | [1] |

| Yield | 89–95% | [1] |

| Dimerization (Estimated) | ||

| Reaction Type | [2+2] Cycloaddition | General Principle |

| Initiation | Thermal or Photochemical | General Principle |

| Temperature (Thermal) | High (e.g., >200 °C) | Inferred from retro-reaction |

Conclusion

The synthesis of 1,1,2,2-tetrachlorotetrafluorocyclobutane is most practically achieved through a two-step process. The first step involves the efficient dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane to yield the crucial precursor, 1,1-dichloro-2,2-difluoroethylene. The subsequent step is a [2+2] cycloaddition of this precursor, which can be induced either thermally or photochemically, likely proceeding through a diradical intermediate. While a specific, optimized protocol for the dimerization step is not widely published, the general principles of haloalkene cycloadditions provide a strong foundation for its successful implementation in a laboratory setting. Further experimental investigation is warranted to determine the optimal conditions for this dimerization to maximize yield and purity.

References

-

Wikipedia. Enone–alkene cycloadditions. [Link]

-

Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]

-

Papadopoulos, A., et al. (2022). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 87(15), 9839–9849. [Link]

-

Chemistry LibreTexts. 1.2: Cycloaddition Reactions. (2023, August 1). [Link]

-

AllChemy. 2+2 cycloaddition reaction|Mechanism|Examples pericyclic Reactions for CSIR-NET GATE. (2019, April 6). [Link]

-

Dr. Sapna Gupta. 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. (2022, March 5). [Link]

-

Wikipedia. Dichlorodifluoroethylene. [Link]

-

Wikipedia. 1,2-Difluoroethylene. [Link]

-

PubChem. 1,1-dichloro-2,2-difluoroethylene (C2Cl2F2). [Link]

-

PubChem. 1,2-Dichloro-1,2-difluoroethylene. [Link]

-

ECETOC. 1,1-Dichloro-2,2,2-trifluoroethane (HCFC-123) CAS No. 306-83-2 (Third Edition). (2000). [Link]

- Google Patents. US5118888A - Process for the preparation of 1,2-difluoro-ethylene and 1-chloro-1,2-difluoro-ethylene.

-

NIST. 1,2-dichloro-1,2-difluoroethylene. [Link]

-

PubMed. Nephrotoxicity and hepatotoxicity of 1,1-dichloro-2,2-difluoroethylene in the rat. Indications for differential mechanisms of bioactivation. [Link]

-

ResearchGate. (PDF) Synthesis of fluorinated telomersPart 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol. (2016, June 29). [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1,1,2,2-Tetrachlorotetrafluorocyclobutane

Introduction: Elucidating the Molecular Architecture of a Halogenated Cycloalkane

1,1,2,2-Tetrachlorotetrafluorocyclobutane (C₄Cl₄F₄) is a fully halogenated derivative of cyclobutane, a molecule of interest in materials science and as a potential building block in synthetic chemistry.[1][2] Its highly symmetric and sterically crowded structure presents a unique case for spectroscopic analysis. This guide provides an in-depth exploration of the expected and observed spectroscopic data for this compound, offering insights for researchers in structural elucidation and quality control. We will delve into the core spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—to build a comprehensive analytical profile. This document is designed to not only present data but to explain the underlying principles that govern the interaction of 1,1,2,2-Tetrachlorotetrafluorocyclobutane with electromagnetic radiation and high-energy electrons, thereby providing a robust framework for its characterization.

Molecular Structure and Symmetry Considerations

A foundational aspect of interpreting spectroscopic data is an understanding of the molecule's structure and symmetry. 1,1,2,2-Tetrachlorotetrafluorocyclobutane possesses a high degree of symmetry. The cyclobutane ring can exist in a planar or a puckered conformation; however, for the purposes of many spectroscopic techniques at room temperature, rapid conformational exchange often results in an averaged, effectively symmetric structure. This symmetry is the primary determinant of the number of unique signals observed in NMR spectroscopy.

Caption: 2D representation of 1,1,2,2-Tetrachlorotetrafluorocyclobutane.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is characterized by strong absorptions corresponding to the stretching and bending of its carbon-fluorine and carbon-chlorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: As 1,1,2,2-Tetrachlorotetrafluorocyclobutane is a volatile solid at room temperature, a small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.

-

Instrument Setup: A Fourier Transform Infrared (FT-IR) spectrometer is used. A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into contact with the crystal, and the anvil is lowered to ensure good contact. The spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The condensed phase infrared spectrum of 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane is available from the NIST WebBook.[3] The key absorption bands are interpreted as follows:

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~1200 - 1000 | Strong | C-F stretching vibrations |

| ~800 - 600 | Strong | C-Cl stretching vibrations |

| ~1000 - 800 | Medium | C-C stretching and ring deformation modes |

Causality Behind Assignments:

-

C-F Stretching: The strong electronegativity of fluorine and the relatively low mass of the fluorine atom lead to high-frequency, strong-intensity stretching vibrations, typically in the 1400-1000 cm⁻¹ region. For perfluorinated compounds, these bands are often very intense.

-

C-Cl Stretching: The carbon-chlorine bond is weaker and involves a heavier atom than C-F, resulting in stretching vibrations at lower frequencies, generally in the 800-600 cm⁻¹ range.

-

Fingerprint Region: The region below 1000 cm⁻¹ is often complex and is referred to as the fingerprint region. It contains a variety of bending and stretching vibrations that are unique to the overall molecular structure, including the cyclobutane ring deformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei. For 1,1,2,2-Tetrachlorotetrafluorocyclobutane, ¹³C and ¹⁹F NMR are the most informative techniques.

Predicted NMR Spectra

Due to the high symmetry of the molecule, all four carbon atoms are chemically equivalent, and all four fluorine atoms are also chemically equivalent. Therefore, the proton-decoupled ¹³C NMR spectrum is expected to show a single signal, and the ¹⁹F NMR spectrum is also expected to exhibit a single signal.

Caption: Predicted number of signals in the ¹³C and ¹⁹F NMR spectra.

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Approximately 10-20 mg of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆, in a 5 mm NMR tube.

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used. The spectrometer is tuned to the ¹³C and ¹⁹F frequencies.

-

¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio, with a relaxation delay that accounts for the potentially long relaxation times of quaternary carbons.

-

¹⁹F NMR Acquisition: A standard ¹⁹F NMR experiment is performed. Since ¹⁹F is a highly sensitive nucleus, a spectrum can often be acquired in a relatively short time.

Expected Chemical Shifts

| Nucleus | Predicted Chemical Shift (ppm) | Rationale |

| ¹³C | 90 - 120 | The carbon atoms are bonded to two chlorine atoms and another carbon, and are beta to two fluorine atoms. The electronegative halogens will cause a significant downfield shift from typical alkane carbons. |

| ¹⁹F | -110 to -140 (relative to CFCl₃) | The fluorine atoms are on a saturated carbon ring. This chemical shift is typical for fluorines in a -CF₂- group in a cyclic system. |

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

GC Separation: A small volume (e.g., 1 µL) of the solution is injected into a gas chromatograph, where the compound is vaporized and separated from the solvent and any impurities on a capillary column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for this type of molecule.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole) and detected.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is expected to show a molecular ion peak and several fragment ions resulting from the loss of halogen atoms and cleavage of the cyclobutane ring.

Molecular Ion (M⁺):

-

The molecular weight of C₄Cl₄F₄ is approximately 266 g/mol .[3]

-

A key feature will be the isotopic pattern of the molecular ion due to the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a characteristic cluster of peaks for the molecular ion (and its fragments containing chlorine) with a complex but predictable intensity distribution.

Key Fragmentation Pathways:

-

Loss of a Chlorine Atom: A common initial fragmentation is the loss of a chlorine radical to form a [M - Cl]⁺ ion. This is often a prominent peak.

-

Ring Cleavage: The strained cyclobutane ring can undergo cleavage. A common pathway is the cleavage into two haloalkene fragments. For example, cleavage could yield C₂Cl₂F₂ fragments.

-

Loss of Fluorine: Loss of a fluorine atom is also possible but may be less favorable than the loss of a chlorine atom.

Caption: A simplified predicted fragmentation pathway in EI-MS.

Integrated Spectral Analysis and Conclusion

The comprehensive spectroscopic analysis of 1,1,2,2-Tetrachlorotetrafluorocyclobutane provides a self-validating system for its structural confirmation. The IR spectrum confirms the presence of C-F and C-Cl bonds and the absence of C-H bonds. The predicted simplicity of the ¹³C and ¹⁹F NMR spectra is a direct consequence of the molecule's high symmetry. Finally, mass spectrometry establishes the molecular weight and offers structural clues through predictable fragmentation patterns, including the characteristic isotopic signature of the multiple chlorine atoms. Together, these techniques provide an unambiguous fingerprint of 1,1,2,2-Tetrachlorotetrafluorocyclobutane, essential for its reliable identification and use in research and development.

References

-

PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Physical and chemical properties of 1,1,2,2-Tetrachlorotetrafluorocyclobutane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,1,2,2-tetrachlorotetrafluorocyclobutane, a halogenated cyclobutane of significant interest in various fields of chemical research. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies for the safe handling, characterization, and utilization of this compound.

Introduction: The Structural Uniqueness of a Perhalogenated Cyclobutane

1,1,2,2-Tetrachlorotetrafluorocyclobutane, with the CAS number 336-50-5, is a synthetic organic compound featuring a four-membered carbon ring saturated with four chlorine and four fluorine atoms.[1] This high degree of halogenation imparts unique chemical and physical properties, rendering it a subject of interest for specialized applications. The puckered, non-planar conformation of the cyclobutane ring, a consequence of alleviating torsional strain, further influences its reactivity and spectroscopic behavior.[2] Understanding these foundational principles is critical for its effective application in complex synthetic pathways and material science.

Physicochemical Properties: A Quantitative Overview

The distinct properties of 1,1,2,2-tetrachlorotetrafluorocyclobutane are a direct result of its heavily halogenated structure. The presence of both chlorine and fluorine atoms creates a molecule with high density and a unique polarity profile.

| Property | Value | Source(s) |

| Molecular Formula | C₄Cl₄F₄ | [1] |

| Molecular Weight | 265.85 g/mol | [1] |

| CAS Number | 336-50-5 | [1] |

| Melting Point | 83.2-83.5 °C | [3] |

| Boiling Point | 131-133 °C | [3] |

| Density | 1.82 g/cm³ | [3] |

| Appearance | Colorless liquid or solid at room temperature | [4] |

Note: Physical properties can vary slightly depending on the purity of the sample and the measurement conditions.

Chemical Profile: Reactivity and Stability

The chemical behavior of 1,1,2,2-tetrachlorotetrafluorocyclobutane is dominated by the strong carbon-fluorine bonds and the comparatively more labile carbon-chlorine bonds. This dichotomy in bond strength dictates its reactivity towards various reagents.

Thermal Stability

Halogenated cyclobutanes, in general, exhibit considerable thermal stability. However, at elevated temperatures, they can undergo decomposition. Studies on the thermal decomposition of the related compound 1,1,2,2-tetrafluorocyclobutane have shown that it decomposes via unimolecular pathways, suggesting that 1,1,2,2-tetrachlorotetrafluorocyclobutane would likely exhibit similar, albeit modified, thermal degradation behavior, potentially through the cleavage of the cyclobutane ring.

Reactivity with Nucleophiles and Electrophiles

The electron-withdrawing nature of the halogen atoms renders the carbon atoms of the cyclobutane ring electrophilic. Consequently, the molecule is susceptible to attack by nucleophiles. The chlorine atoms, being better leaving groups than fluorine atoms, are the primary sites for nucleophilic substitution.

Reactions with strong nucleophiles may lead to the displacement of one or more chlorine atoms. The specific products will depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the steric hindrance around the reaction centers.

Conversely, the molecule is generally unreactive towards electrophiles due to the electron-deficient nature of the cyclobutane ring. Electrophilic aromatic substitution-type reactions are not applicable to this saturated, non-aromatic system.

Synthesis and Purification: Methodologies and Best Practices

The synthesis of perhalogenated cyclobutanes often involves the cycloaddition of halogenated alkenes. A plausible synthetic route to 1,1,2,2-tetrachlorotetrafluorocyclobutane is the [2+2] cycloaddition of tetrafluoroethylene with tetrachloroethylene. This reaction typically requires thermal or photochemical initiation to overcome the activation energy barrier.

Caption: Plausible synthetic route via [2+2] cycloaddition.

Experimental Protocol: Purification by Recrystallization

Given that 1,1,2,2-tetrachlorotetrafluorocyclobutane is a solid at room temperature, recrystallization is a primary method for its purification. The choice of solvent is critical for successful recrystallization.

Step-by-Step Methodology:

-

Solvent Selection: Identify a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Halogenated hydrocarbons or non-polar solvents are good starting points for solubility tests.

-

Dissolution: In a fume hood, dissolve the crude 1,1,2,2-tetrachlorotetrafluorocyclobutane in a minimal amount of the chosen hot solvent.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the solution has reached room temperature, further cool it in an ice bath to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.[5][6][7]

Spectroscopic Characterization: Elucidating the Molecular Structure

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 1,1,2,2-tetrachlorotetrafluorocyclobutane.

Infrared (IR) Spectroscopy

The IR spectrum of 1,1,2,2-tetrachlorotetrafluorocyclobutane is characterized by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. The absence of C-H stretching bands is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to be relatively simple. The chemical shifts of the carbon atoms will be significantly influenced by the attached halogens. Based on data for similar halogenated cyclobutanes, the carbon signals are expected in the downfield region.[2][4]

-

¹⁹F NMR: This technique is highly informative for fluorinated compounds. The ¹⁹F NMR spectrum will provide information on the chemical environment of the fluorine atoms and can be used to confirm the structure.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,1,2,2-tetrachlorotetrafluorocyclobutane will likely show a molecular ion peak, although it may be of low intensity due to fragmentation. The fragmentation pattern will be characterized by the loss of chlorine and fluorine atoms, as well as cleavage of the cyclobutane ring.[3] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Caption: Spectroscopic workflow for structural elucidation.

Applications in Research and Development

The unique properties of 1,1,2,2-tetrachlorotetrafluorocyclobutane make it a valuable building block in specialized areas of chemical synthesis.

Fluorinated Building Blocks in Medicinal Chemistry

Fluorine-containing molecules are of great importance in drug discovery, often enhancing metabolic stability, binding affinity, and bioavailability. Perhalogenated cyclobutanes can serve as rigid scaffolds for the synthesis of novel bioactive molecules. The defined stereochemistry and conformational rigidity of the cyclobutane ring can be exploited to control the spatial arrangement of pharmacophoric groups.[8][9][10][11]

Precursor for Novel Materials

The thermal decomposition of halogenated compounds can be a route to the synthesis of novel carbon-based materials. The specific substitution pattern of 1,1,2,2-tetrachlorotetrafluorocyclobutane could potentially be utilized in the controlled synthesis of fluorinated polymers or carbonaceous materials with unique properties.

Safety, Handling, and Disposal

As with all halogenated compounds, 1,1,2,2-tetrachlorotetrafluorocyclobutane should be handled with appropriate safety precautions in a well-ventilated fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

-

Skin Protection: A lab coat should be worn to prevent skin contact.

Handling

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal

Dispose of 1,1,2,2-tetrachlorotetrafluorocyclobutane and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste. Do not dispose of down the drain.[12]

Conclusion

1,1,2,2-Tetrachlorotetrafluorocyclobutane is a highly functionalized molecule with a unique combination of physical and chemical properties. Its rigid, perhalogenated structure makes it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its synthesis, reactivity, and safe handling, as outlined in this guide, is essential for its effective and responsible use in the laboratory.

References

-

PubChem. (n.d.). 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclobutane. Retrieved from [Link]

-

HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

-

ResearchGate. (2023). Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and corresponding tentative structures. Retrieved from [Link]

-

Chem 21. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

-

ResearchGate. (2023). Cyclobutane-containing scaffolds in bioactive small molecules. Retrieved from [Link]

-

ResearchGate. (2019). A. Cyclobutane and cyclobutene motifs occur in many medicinally.... Retrieved from [Link]

-

PubMed Central. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

Radboud Repository. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Retrieved from [Link]

-

PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Retrieved from [Link]

Sources

- 1. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. athabascau.ca [athabascau.ca]

- 7. amherst.edu [amherst.edu]

- 8. researchgate.net [researchgate.net]

- 9. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 11. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS 336-50-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrachlorotetrafluorocyclobutane, identified by the CAS Registry Number 336-50-5, is a fully halogenated derivative of cyclobutane.[1][2][3] Its unique structure, characterized by a four-membered carbon ring saturated with chlorine and fluorine atoms, imparts distinct chemical and physical properties that make it a subject of interest in specialized areas of chemical synthesis and materials science. This guide provides a comprehensive analysis of its molecular structure, the nature of its chemical bonding, and its physicochemical characteristics, offering insights for its potential application in research and development.

Molecular Structure and Bonding

The molecular formula of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is C₄Cl₄F₄.[1][2][3] The core of the molecule is a cyclobutane ring, a four-membered carbocycle known for its significant ring strain compared to larger cycloalkanes.[4] This strain arises from the deviation of the internal C-C-C bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 88° in a puckered conformation.[4]

The cyclobutane ring in 1,1,2,2-Tetrachlorotetrafluorocyclobutane is not planar. To alleviate torsional strain from eclipsing interactions between the substituents on adjacent carbon atoms, the ring adopts a puckered or "butterfly" conformation.[4] This puckering slightly decreases the C-C-C bond angles but significantly reduces the torsional strain, leading to a more stable conformation.

Each carbon atom in the ring is bonded to two other carbon atoms, one chlorine atom, and one fluorine atom. The C-C bonds within the ring are single covalent bonds. The C-Cl and C-F bonds are polar covalent bonds due to the high electronegativity of the halogen atoms. Fluorine, being the most electronegative element, creates a more polar bond with carbon compared to chlorine. This high degree of halogenation significantly influences the molecule's reactivity and physical properties.

Caption: 2D representation of 1,1,2,2-Tetrachlorotetrafluorocyclobutane.

Physicochemical Properties

A summary of the key physicochemical properties of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is presented in the table below.

| Property | Value | Source |

| CAS Number | 336-50-5 | [1][2][3] |

| Molecular Formula | C₄Cl₄F₄ | [1][2][3] |

| Molecular Weight | 265.85 g/mol | [2] |

| Appearance | Colorless liquid or solid | [5] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water; soluble in organic solvents. |

Synthesis and Reactivity

Synthesis

Detailed, peer-reviewed synthetic protocols specifically for 1,1,2,2-Tetrachlorotetrafluorocyclobutane are not widely documented in readily accessible literature. However, the synthesis of perhalogenated cyclobutanes is generally achieved through the [2+2] cycloaddition of halogenated alkenes. For instance, the thermal dimerization of chlorotrifluoroethylene (CTFE) is a known method for producing dichlorooctafluorocyclobutanes. A similar approach involving the cycloaddition of tetrachloroethylene and tetrafluoroethylene could potentially yield 1,1,2,2-Tetrachlorotetrafluorocyclobutane, although this would likely result in a mixture of isomers.

A plausible, though not explicitly documented, synthetic route could involve the following conceptual steps:

Caption: Conceptual synthetic pathway to 1,1,2,2-Tetrachlorotetrafluorocyclobutane.

It is crucial for researchers attempting such a synthesis to conduct thorough literature reviews for analogous reactions and to perform the reaction under carefully controlled conditions due to the potential for hazardous side reactions and the formation of unwanted byproducts.

Reactivity

The reactivity of 1,1,2,2-Tetrachlorotetrafluorocyclobutane is dictated by the presence of the strained cyclobutane ring and the highly polarized C-Cl and C-F bonds. While generally stable, the ring can undergo cleavage under certain conditions, such as high temperatures or in the presence of strong reagents.[6]

The C-Cl bonds are more susceptible to nucleophilic attack and reduction than the C-F bonds due to the lower bond energy of the C-Cl bond. This differential reactivity could potentially be exploited for selective functionalization of the molecule. Perhalogenated compounds are generally resistant to oxidation.

Spectroscopic Characterization

A comprehensive structural elucidation of 1,1,2,2-Tetrachlorotetrafluorocyclobutane would rely on a combination of spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-Cl and C-F stretching vibrations. The C-F stretches typically appear in the region of 1000-1400 cm⁻¹, while the C-Cl stretches are found at lower wavenumbers, generally between 600 and 800 cm⁻¹. The NIST WebBook provides an experimental IR spectrum for this compound.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: Due to the symmetry of the molecule, a single resonance is expected in the ¹³C NMR spectrum. The chemical shift of this carbon would be significantly influenced by the attached chlorine and fluorine atoms.

-

¹⁹F NMR: ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds. A single resonance would also be expected in the ¹⁹F NMR spectrum of 1,1,2,2-Tetrachlorotetrafluorocyclobutane. The chemical shift would provide information about the electronic environment of the fluorine atoms.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of four chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes) would be a key feature for its identification.[8] Fragmentation patterns would likely involve the loss of chlorine and fluorine atoms or cleavage of the cyclobutane ring.

Applications in Research and Development

While specific applications of 1,1,2,2-Tetrachlorotetrafluorocyclobutane are not extensively documented, its structure suggests potential utility in several areas:

-

Monomer for Fluorinated Polymers: Perhalogenated cyclobutanes can serve as precursors to fluorinated polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.

-

Specialty Solvent: Its high density and non-polar nature, coupled with its thermal stability, could make it a candidate for use as a specialty solvent in niche applications.

-

Building Block in Organic Synthesis: The differential reactivity of the C-Cl and C-F bonds could allow for its use as a four-carbon building block for the synthesis of more complex fluorinated and chlorinated molecules.[9] Such compounds are of interest in the development of pharmaceuticals and agrochemicals.

Safety and Handling

As a halogenated hydrocarbon, 1,1,2,2-Tetrachlorotetrafluorocyclobutane should be handled with caution in a well-ventilated laboratory, preferably within a fume hood.[10] Personal protective equipment, including safety goggles, gloves, and a lab coat, is essential.

Toxicology: Specific toxicological data for this compound is limited. However, halogenated hydrocarbons as a class can exhibit toxicity, with potential effects on the liver, kidneys, and central nervous system upon prolonged or high-level exposure.[1][10] Inhalation is a primary route of exposure for volatile compounds.

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for halogenated organic compounds.

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: A laboratory coat and closed-toe shoes.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and reactive metals.

-

Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Conclusion

1,1,2,2-Tetrachlorotetrafluorocyclobutane (CAS 336-50-5) is a unique perhalogenated carbocycle with a strained, puckered ring structure. Its chemical and physical properties are dominated by the presence of highly polar C-Cl and C-F bonds. While its synthesis and specific applications are not widely reported, its structure suggests potential as a monomer, specialty solvent, or synthetic building block. Due to the general toxicity of halogenated hydrocarbons, strict adherence to safety protocols is imperative when handling this compound. Further research into the reactivity and utility of this molecule could unveil new opportunities in materials science and synthetic chemistry.

References

-

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. National Institute of Standards and Technology. [Link]

-

Halogenated Hydrocarbons. National Oceanic and Atmospheric Administration. [Link]

-

Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

-

Cycloalkanes. Chemistry LibreTexts. [Link]

-

1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane. National Institute of Standards and Technology. [Link]

-

The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

- Mass Spectrometry. In Organic Chemistry; Loudon, M., Parise, J., Eds.; W. H. Freeman, 2015.

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Halogenated Organic Compounds | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. CAS 336-50-5: 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluorocyclo… [cymitquimica.com]

- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 7. 1,1,2,2-Tetrachloro-3,3,4,4-tetrafluoro cyclobutane [webbook.nist.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]

An In-depth Technical Guide on the Thermal Stability of 1,1,2,2-Tetrachlorotetrafluorocyclobutane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 1,1,2,2-tetrachlorotetrafluorocyclobutane. While direct, in-depth experimental data for this specific compound is not extensively available in public literature, this document constructs a robust theoretical framework based on the well-understood principles of physical organic chemistry and data from structurally analogous halogenated compounds. We will explore the anticipated thermal decomposition pathways, detail the requisite experimental protocols for empirical validation, and discuss the implications of its thermal properties for researchers, scientists, and professionals in drug development and materials science. This guide is intended to be a foundational resource, emphasizing scientific integrity and providing actionable insights for the safe and effective use of this compound.

Introduction: The Significance of 1,1,2,2-Tetrachlorotetrafluorocyclobutane

1,1,2,2-Tetrachlorotetrafluorocyclobutane is a halogenated aliphatic cyclic compound. Such molecules are often characterized by their chemical inertness, low flammability, and unique solvent properties, making them of interest in various industrial and research applications.[1] While specific applications for this compound are not widely documented, its structure suggests potential utility as a specialized solvent, a refrigerant, a dielectric fluid, or a chemical intermediate in the synthesis of other fluorinated molecules.[2]

In the context of research and drug development, halogenated compounds are frequently used as solvents or reagents.[3] The introduction of fluorine, in particular, can significantly alter the properties of molecules, enhancing metabolic stability and lipophilicity.[2] Therefore, understanding the thermal limits of a potential solvent or reagent like 1,1,2,2-tetrachlorotetrafluorocyclobutane is paramount for ensuring the integrity of experimental results and maintaining a safe laboratory environment. Thermal decomposition can lead to the formation of hazardous byproducts and introduce impurities into a reaction mixture, compromising the synthesis of target molecules.

Theoretical Framework for Thermal Decomposition

The thermal stability of a molecule is intrinsically linked to the bond energies of its constituent atoms. In 1,1,2,2-tetrachlorotetrafluorocyclobutane, the key bonds to consider are the C-C bonds of the cyclobutane ring, the C-F bonds, and the C-Cl bonds. The C-F bond is one of the strongest single bonds in organic chemistry, imparting significant stability to fluorinated compounds. The C-Cl bond is considerably weaker and is often the initial site of homolytic cleavage in chlorofluorocarbons upon thermal or photochemical initiation.[4]

Based on studies of analogous compounds, particularly 1,1,2,2-tetrafluorocyclobutane, the thermal decomposition of 1,1,2,2-tetrachlorotetrafluorocyclobutane is likely to proceed through one or more of the following pathways:[5][6]

-

Pathway A: Symmetrical Ring Cleavage This pathway involves the concerted cleavage of two opposing C-C bonds in the cyclobutane ring, leading to the formation of two molecules of 1,1-dichloro-2,2-difluoroethylene. This is a common decomposition route for cyclobutane derivatives.

-

Pathway B: Asymmetrical Ring Cleavage An alternative ring-opening mechanism involves the cleavage of two adjacent C-C bonds, which would yield tetrachloroethylene and tetrafluoroethylene.

-

Pathway C: Radical-Mediated Decomposition Initiated by the homolytic cleavage of the weaker C-Cl bond, this pathway would generate a radical intermediate. This radical can then participate in a series of chain reactions, leading to a complex mixture of decomposition products. The presence of chlorine atoms makes this pathway highly plausible.

The relative dominance of these pathways will depend on factors such as temperature, pressure, and the presence of catalysts or inhibitors.

Visualizing Decomposition Pathways

Caption: Postulated thermal decomposition pathways for 1,1,2,2-tetrachlorotetrafluorocyclobutane.

Experimental Protocols for Thermal Stability Assessment

To empirically determine the thermal stability of 1,1,2,2-tetrachlorotetrafluorocyclobutane, a series of well-established thermal analysis techniques should be employed.[7]

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.[8]

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1,1,2,2-tetrachlorotetrafluorocyclobutane into an inert TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature at a linear rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The resulting data is plotted as percent mass loss versus temperature. The first derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of endothermic or exothermic events associated with phase transitions or decomposition.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Seal a small amount (2-5 mg) of 1,1,2,2-tetrachlorotetrafluorocyclobutane in a hermetically sealed aluminum or stainless steel DSC pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere within the DSC cell.

-

Temperature Program: Use a similar temperature program as in the TGA analysis, ramping the temperature at a controlled rate.

-

Data Acquisition: Measure the heat flow to or from the sample relative to the reference. The data is plotted as heat flow versus temperature. Endothermic events (e.g., melting, boiling, some decompositions) will show a downward peak, while exothermic events (e.g., some decompositions, crystallization) will show an upward peak.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous byproducts of thermal decomposition.

Instrumentation: A TGA instrument coupled to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR).

Methodology: The TGA experiment is performed as described above. The off-gas from the TGA furnace is continuously transferred to the MS or FTIR for real-time analysis of the decomposition products. This allows for the correlation of specific mass loss events with the evolution of particular gaseous species, providing direct evidence for the proposed decomposition pathways.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the comprehensive assessment of thermal stability.

Expected Results and Data Interpretation

Based on the thermal behavior of analogous halogenated compounds, the following results can be anticipated:

| Parameter | Expected Value/Observation | Significance |

| Onset of Decomposition (TGA) | > 200 °C | Indicates the temperature at which significant mass loss begins. |

| Decomposition Profile (TGA) | Likely a multi-stage decomposition process. | Suggests multiple decomposition pathways or the sequential cleavage of different bonds. |

| Decomposition Enthalpy (DSC) | May be endothermic or exothermic. | Provides information on the energetics of the decomposition process. |

| Evolved Gases (EGA) | Potential for C₂Cl₂F₂, C₂Cl₄, C₂F₄, HCl, HF, and phosgene (COCl₂). | Confirms the decomposition pathways and identifies hazardous byproducts. |

The presence of both chlorine and fluorine on the cyclobutane ring is expected to result in a complex decomposition profile. The initial mass loss may be attributed to the cleavage of the weaker C-Cl bonds, followed by the more energy-intensive cleavage of the C-C and C-F bonds at higher temperatures.

Safety Considerations and Handling

The thermal decomposition of halogenated compounds can produce highly toxic and corrosive gases.[9] Therefore, all experiments involving the heating of 1,1,2,2-tetrachlorotetrafluorocyclobutane must be conducted in a well-ventilated fume hood or a controlled atmosphere glovebox.

Potential Hazardous Byproducts:

-

Hydrogen Chloride (HCl) and Hydrogen Fluoride (HF): Highly corrosive acids that can cause severe respiratory and skin burns.

-

Phosgene (COCl₂): An extremely toxic gas that can be formed in the presence of oxygen.

-

Carbonyl Fluoride (COF₂): A toxic and corrosive gas.

Safe Handling and Storage:

-

Store 1,1,2,2-tetrachlorotetrafluorocyclobutane in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.

-

Avoid contact with strong oxidizing agents, alkali metals, and finely divided metals, as these can catalyze decomposition.[10]

-

Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

Conclusion

This technical guide has provided a comprehensive overview of the likely thermal stability of 1,1,2,2-tetrachlorotetrafluorocyclobutane based on established chemical principles and data from analogous compounds. The proposed decomposition pathways, centered around ring cleavage and radical-mediated processes, offer a solid foundation for understanding its behavior at elevated temperatures. The detailed experimental protocols for TGA, DSC, and EGA provide a clear roadmap for the empirical validation of these theoretical considerations.

For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability of this and other halogenated compounds is not merely an academic exercise. It is a critical component of safe laboratory practice, experimental design, and the successful development of new materials and pharmaceuticals. The insights provided herein are intended to facilitate the informed and safe use of 1,1,2,2-tetrachlorotetrafluorocyclobutane in its various potential applications.

References

-

Polytetrafluoroethylene - Wikipedia. (n.d.). Retrieved from [Link]

-

Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane. (1979). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]

-

Chlorofluorocarbon - Wikipedia. (n.d.). Retrieved from [Link]

-

Thermogravimetric analysis - Wikipedia. (n.d.). Retrieved from [Link]

-

Chlorofluorocarbons and Ozone Depletion. (2017, April 18). American Chemical Society. Retrieved from [Link]

-

Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures. (1980). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]

-

Thermal Decomposition Studies of Halogenated Organic Compounds. (1997, June 1). Semantic Scholar. Retrieved from [Link]

-

How do CFCs destroy the ozone layer? (2015, September 16). LifeGate. Retrieved from [Link]

-

Developments in the analysis of volatile halogenated compounds. (2005, August). ResearchGate. Retrieved from [Link]

-

Chlorofluorocarbons (CFCs) - Cfc Reduction Efforts - Ozone, Air, Protocol, and Atmosphere. (n.d.). Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

Safety Data Sheet: 1,1,2,2-Tetrachloroethane D2. (2024, March 2). Carl ROTH. Retrieved from [Link]

-

Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). Retrieved from [Link]

-

1,1,2,2-Tetrachloro-1,2-difluoroethane. (n.d.). PubChem. Retrieved from [Link]

-

1,1,2,2-TETRACHLOROETHANE. (n.d.). NCBI Bookshelf. Retrieved from [Link]

-

Advances in the Synthesis and Application of Tetrafluoroethylene- and 1,1,2,2-Tetrafluoroethyl-Containing Compounds. (2019). ResearchGate. Retrieved from [Link]

-

FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022, November 21). MDPI. Retrieved from [Link]

-

OPPORTUNITIES FOR COMBINATION DRUG DEVELOPMENT. (n.d.). Friends of Cancer Research. Retrieved from [Link]

-

Synthesis and clinical application of new drugs approved by FDA in 2022. (2023, September 4). PubMed Central. Retrieved from [Link]

-

Past, Present & Future of Thermally Stable Explosives. (n.d.). Retrieved from [Link]

Sources

- 1. Chlorofluorocarbon - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. acs.org [acs.org]

- 5. Thermal unimolecular decomposition of 1,1,2,2-tetrafluorocyclobutane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. Thermal decomposition of 1,1,2,2-tetrafluorocyclobutane at low pressures - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 1,1,2,2-Tetrachloro-1,2-difluoroethane | Cl2FCCCl2F | CID 6427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. synquestlabs.com [synquestlabs.com]

- 11. images.thdstatic.com [images.thdstatic.com]

An In-depth Technical Guide to the Early Research on Perhalogenated Cyclobutanes

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Introduction: The Dawn of Perhalogenation and the Cyclobutane Ring

The mid-20th century marked a pivotal era in organic chemistry, driven by the demands of World War II and the subsequent post-war technological boom. A significant frontier in this period was the development of organofluorine chemistry. The quest for materials with unprecedented thermal stability and chemical inertness—spurred by projects like the Manhattan Project—led researchers to explore the effects of exhaustive halogenation on simple hydrocarbon frameworks.

This guide delves into the foundational research on perhalogenated cyclobutanes, focusing on the two most iconic examples: octafluorocyclobutane (OFCB, C₄F₈) and octachlorocyclobutane (OCCB, C₄Cl₈). These molecules, while structurally simple, presented unique synthetic challenges and exhibited properties that were far from ordinary. Their creation and characterization were not merely academic exercises; they were crucial steps in building the bedrock of modern fluorocarbon and halogenated materials science. We will explore the original synthetic routes, the pioneering methods of characterization, early mechanistic debates, and the initial vision for their application, providing a comprehensive view of the ingenuity and scientific rigor of the field's early practitioners.

Part 1: The Emergence of Octafluorocyclobutane (C₄F₈)

The story of octafluorocyclobutane is intrinsically linked to the chemistry of tetrafluoroethylene (TFE), the monomer for Polytetrafluoroethylene (PTFE), famously discovered by Roy J. Plunkett at DuPont in 1938. While TFE's propensity to polymerize was well-known, controlling its reactivity to yield small, well-defined cyclic molecules was a significant scientific challenge.

Foundational Synthesis: The Thermal Dimerization of Tetrafluoroethylene

The first practical and scalable synthesis of octafluorocyclobutane was developed by Jesse Harmon at DuPont, detailed in a patent filed in 1943.[1] The core of the invention was the discovery that TFE, when heated under pressure in the absence of polymerization initiators, would undergo a [2+2] cycloaddition to form a stable cyclobutane ring.

Causality in Experimental Design: The choice to use high temperatures and pressures was deliberate. High temperatures provided the necessary activation energy for the cycloaddition while simultaneously disfavoring the thermodynamically controlled, but kinetically slower, polymerization pathway, especially in the absence of initiators. Pressure served to increase the concentration of the gaseous TFE, thereby promoting a bimolecular reaction rate as dictated by chemical kinetics. The exclusion of oxygen was critical, as TFE can form explosive peroxides.

dot graph "Thermal_Dimerization_of_TFE" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption { label: "Fig. 1: Thermal [2+2] Cycloaddition of TFE to OFCB."; fontsize: 10; fontname: "Arial"; } enddot

Original Experimental Protocol: Synthesis of Octafluorocyclobutane (Harmon, 1946)

The following protocol is an adaptation of the method described in U.S. Patent 2,404,374.[1] This procedure is a self-validating system; successful execution yields a product with the distinct physical properties reported by the original researchers.

Objective: To synthesize octafluorocyclobutane via the thermal dimerization of tetrafluoroethylene.

Materials:

-

Tetrafluoroethylene (TFE) gas

-

High-pressure reaction vessel (e.g., stainless steel autoclave) capable of sustaining >2000 lbs/sq. in. and >200°C

-

Heating mantle or furnace

-

Pressure gauge and thermocouple

-

Condenser and collection vessel cooled with solid carbon dioxide/acetone

Step-by-Step Methodology:

-

Vessel Preparation: A clean, dry, oxygen-free high-pressure vessel is charged with 100 parts by weight of liquid tetrafluoroethylene. The vessel is sealed.

-

Heating and Pressurization: The vessel is heated to a temperature of 200°C. The autogenous pressure of the reaction is monitored and noted to be approximately 2000 lbs/sq. in.

-

Reaction: The reaction mixture is maintained at 200°C for a period of 10 hours.

-

Cooling and Isolation: The vessel is cooled to room temperature. The gaseous contents are then vented through a condenser cooled with a solid carbon dioxide-acetone slush.

-

Purification: The crude liquid product that condenses is collected. This liquid is then purified by fractional distillation to yield pure octafluorocyclobutane.

-

Validation: The final product is validated by measuring its physical properties. Harmon reported a boiling point of -5°C and a melting point of -48°C.[1]

Part 2: The Synthesis of Octachlorocyclobutane (C₄Cl₈)

Parallel to the developments in fluorine chemistry, German chemists were exploring the reactivity of chlorinated ethylenes. The synthesis of octachlorocyclobutane required a different energetic input, relying on photochemistry rather than thermal activation.

Foundational Synthesis: Photochemical Dimerization of Tetrachloroethylene

In 1952, Günther O. Schenck and R. Steinmetz published their work on the photochemical reactions of tetrachloroethylene (TCE).[2] They discovered that upon irradiation with ultraviolet light, particularly in the presence of a sensitizer like mercury, TCE would dimerize to form octachlorocyclobutane.

Causality in Experimental Design: Unlike TFE, the thermal dimerization of TCE is not efficient. The C=C bond in TCE is more electron-rich and less strained than in TFE, and the bulky chlorine atoms create significant steric hindrance. Photochemical excitation provides a pathway to bypass the high thermal activation barrier by creating an excited-state diradical intermediate, which can then combine with a ground-state TCE molecule to form the cyclobutane ring.

dot graph "Photochemical_Dimerization_of_TCE" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];

} caption { label: "Fig. 2: Photochemical [2+2] Cycloaddition of TCE to OCCB."; fontsize: 10; fontname: "Arial"; } enddot

Reconstructed Experimental Protocol: Synthesis of Octachlorocyclobutane (Schenck & Steinmetz, 1952)

The following is a generalized protocol based on the photochemical methods for chlorinated alkenes described by Schenck and Steinmetz.[2]

Objective: To synthesize octachlorocyclobutane via the photochemical dimerization of tetrachloroethylene.

Materials:

-

Tetrachloroethylene (TCE), freshly distilled

-

Photosensitizer (e.g., a small amount of mercury or benzophenone)

-

Quartz reaction vessel (transparent to UV light)

-

High-pressure mercury vapor lamp

-

Solvent (e.g., cyclohexane, if desired)

-

Crystallization dishes

Step-by-Step Methodology:

-

Preparation: The quartz reaction vessel is charged with tetrachloroethylene and the photosensitizer. The vessel is sealed to prevent evaporation.

-

Irradiation: The vessel is placed adjacent to the UV lamp and irradiated. The reaction may require several hours to days, depending on the scale and lamp intensity. The progress can be monitored by the appearance of a solid precipitate.

-

Isolation: Once a significant amount of solid has formed, the irradiation is stopped. The reaction mixture is cooled.

-

Purification: The solid octachlorocyclobutane is isolated by filtration. It is then purified by recrystallization from a suitable solvent, such as ethanol or benzene.

-

Validation: The purified product is a white crystalline solid. Schenck and Steinmetz reported a melting point of 196-198°C.[2]

Part 3: Early Structural Elucidation and Physical Properties

Confirming the cyclic structure of these new compounds was a critical task. In an era before routine NMR spectroscopy, researchers relied on a combination of elemental analysis, physical property measurements, and more advanced techniques like electron diffraction.

Physical Property Characterization

The initial characterization relied heavily on precise measurements of boiling points, melting points, and densities. A landmark 1954 paper by Furukawa, McCoskey, and Reilly at the National Bureau of Standards provided highly accurate thermodynamic data for octafluorocyclobutane, solidifying its identity.[3]

| Property | Octafluorocyclobutane (C₄F₈) | Octachlorocyclobutane (C₄Cl₈) |

| Molecular Weight | 200.03 g/mol | 331.68 g/mol |

| Boiling Point | -5.85 °C[3] | Decomposes |

| Melting Point | -41.40 °C[3] | 196-198 °C[2] |

| Appearance | Colorless Gas | White Crystalline Solid |

| Reference | Furukawa et al. (1954)[3] | Schenck & Steinmetz (1952)[2] |

Spectroscopic and Structural Analysis

Infrared (IR) Spectroscopy: Early IR spectra were crucial for identifying the types of bonds present. The spectrum of octafluorocyclobutane is dominated by intense C-F stretching absorptions, typically found in the 1000-1300 cm⁻¹ region. The absence of a C=C stretching band (around 1650 cm⁻¹) was compelling evidence that the double bond of the TFE monomer had been consumed.[4]

Electron Diffraction: The definitive proof of the cyclic and non-planar structure of octafluorocyclobutane came from an electron diffraction study by Isabella L. Karle and Jerome Karle in 1950.[5] Their work demonstrated that the four-membered carbon ring is not flat but exists in a "puckered" conformation. This was a vital insight, explaining the molecule's stability and influencing the theoretical understanding of ring strain in fluorinated systems.

dot graph "Puckered_Ring_Conformation" { layout=neato; node [shape=point, label="", width=0.1, height=0.1]; edge [fontname="Arial", fontsize=10];

} caption { label: "Fig. 3: Puckered conformation of the cyclobutane ring."; fontsize: 10; fontname: "Arial"; } enddot

Part 4: Mechanistic Insights into the [2+2] Cycloaddition

The dimerization of halogenated ethylenes raised fundamental questions about reaction mechanisms. Was the reaction a concerted process where both new C-C bonds form simultaneously, or was it a stepwise process involving a diradical intermediate?

A key study by Lacher, Tompkin, and Park in 1952 provided crucial kinetic data for the vapor-phase dimerization of TFE.[6] They established that the reaction is second-order and homogeneous, consistent with a bimolecular process. Their analysis of the activation energies and frequency factors suggested a stepwise mechanism proceeding through a 1,4-diradical intermediate.

The Diradical Hypothesis:

-

Initiation: Two TFE molecules collide with sufficient thermal energy to break one π-bond in each molecule and form a single C-C σ-bond, creating an octafluoro-1,4-butanediyl diradical.

-

Ring Closure: This diradical intermediate then rapidly undergoes intramolecular radical combination to close the ring and form the stable octafluorocyclobutane product.

This diradical mechanism explained the observed stereochemical outcomes in related reactions and became the widely accepted model for thermal [2+2] cycloadditions of halogenated alkenes for many years.

dot graph "Experimental_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label: "Fig. 4: Experimental workflow for OFCB synthesis."; fontsize: 10; fontname: "Arial"; } enddot

Part 5: Early Applications and Scientific Interest

The initial interest in perhalogenated cyclobutanes was multifaceted. Their remarkable chemical inertness and thermal stability made them immediate candidates for several high-performance applications.

-

Refrigerants and Propellants: Octafluorocyclobutane was investigated as a specialty refrigerant and was given the designation R-C318. Its non-toxic, non-flammable nature made it an attractive alternative to more hazardous materials. It was also considered for use as a propellant in aerosols.

-

Dielectric Fluids: The high electronegativity of the fluorine atoms imparts excellent dielectric properties. OFCB was explored as a gaseous insulator for high-voltage electrical equipment, an application where related perfluorocarbons are still used today.

-

Monomers for Advanced Polymers: Researchers envisioned using the cyclobutane ring as a building block. By opening the ring, it was thought that new types of fluoropolymers could be created with unique properties distinct from those of PTFE.

-

Chemical Tracers: Due to their stability and low natural abundance, these compounds were identified as potential tracers for atmospheric and environmental studies.

Conclusion